molecular formula C18H15FOS B15290563 De-alpha-D-glucopyranoside Hydroxy Canagliflozin

De-alpha-D-glucopyranoside Hydroxy Canagliflozin

Cat. No.: B15290563
M. Wt: 298.4 g/mol
InChI Key: MRZRMEXCWYPOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

De-alpha-D-glucopyranoside Hydroxy Canagliflozin is a compound that serves as an impurity in the synthesis of the drug Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound plays a crucial role in the pharmaceutical industry, particularly in the development and quality control of Canagliflozin .

Preparation Methods

The synthesis of De-alpha-D-glucopyranoside Hydroxy Canagliflozin involves several steps. The synthetic routes typically include the use of glucose derivatives and specific reagents to achieve the desired chemical structure. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the compound. Industrial production methods may utilize large-scale reactors and purification processes to obtain high yields of the compound .

Chemical Reactions Analysis

De-alpha-D-glucopyranoside Hydroxy Canagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

De-alpha-D-glucopyranoside Hydroxy Canagliflozin has several scientific research applications. In chemistry, it is used as a reference standard in analytical methods to ensure the purity and quality of Canagliflozin. In biology and medicine, it helps in studying the pharmacokinetics and pharmacodynamics of Canagliflozin. Additionally, it is used in the pharmaceutical industry for the development and quality control of SGLT2 inhibitors .

Mechanism of Action

The mechanism of action of De-alpha-D-glucopyranoside Hydroxy Canagliflozin is closely related to that of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .

Comparison with Similar Compounds

De-alpha-D-glucopyranoside Hydroxy Canagliflozin can be compared with other similar compounds such as Dapagliflozin and Empagliflozin, which are also SGLT2 inhibitors. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure and role as an impurity in the synthesis of Canagliflozin. This uniqueness makes it an important compound for quality control and research purposes.

Properties

Molecular Formula

C18H15FOS

Molecular Weight

298.4 g/mol

IUPAC Name

3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenol

InChI

InChI=1S/C18H15FOS/c1-12-2-7-16(20)10-14(12)11-17-8-9-18(21-17)13-3-5-15(19)6-4-13/h2-10,20H,11H2,1H3

InChI Key

MRZRMEXCWYPOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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